molecular formula C13H12N2O6S B023224 4'-Hydroxy Nimesulide CAS No. 109032-22-6

4'-Hydroxy Nimesulide

Cat. No. B023224
M. Wt: 324.31 g/mol
InChI Key: XYHFQSKAUPPPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Nimesulide derivatives, including 4'-Hydroxy Nimesulide, involves complex chemical reactions aimed at modifying the parent compound to improve its pharmacokinetic and pharmacodynamic profiles. One study elaborates on the synthesis of three Nimesulide derivatives and their structural determination through powder X-ray diffraction, highlighting the intricate nature of these processes and the interplay of various intermolecular interactions, such as hydrogen bonds, which assemble molecules into a supramolecular framework (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).

Molecular Structure Analysis

The molecular structure of 4'-Hydroxy Nimesulide and its derivatives has been extensively analyzed to understand its interaction with biological targets. The crystal structure determination from laboratory powder X-ray diffraction data provides insight into the nature of intermolecular interactions, which is critical for the drug's efficacy and stability. The analysis of molecular electrostatic potential surfaces further complements the understanding of these interactions, revealing the effectiveness of specific moieties as hydrogen bond donors (Dey et al., 2016).

Chemical Reactions and Properties

The chemical properties of 4'-Hydroxy Nimesulide, including its reactivity and interaction with other compounds, are pivotal for its biological functions. Studies have shown that its hydroxylated metabolite lacks certain properties of the parent drug, such as the uncoupling of mitochondrial respiration, while retaining the ability to oxidize mitochondrial NADPH, indicating a nuanced interaction with cellular components that may influence therapeutic outcomes (Freitas et al., 2007).

Physical Properties Analysis

The physical properties of 4'-Hydroxy Nimesulide, such as solubility and stability, are crucial for its pharmacokinetic behavior. Studies exploring the hydrotropic solubilization of Nimesulide for parenteral administration reveal strategies to improve the solubility and, consequently, the bioavailability of Nimesulide and its metabolites, which directly impacts their therapeutic efficacy (Agrawal, Pancholi, Jain, & Agrawal, 2004).

Scientific Research Applications

  • Selective Inhibition of Cyclo-oxygenase-2 Activity : 4'-Hyydroxy Nimesulide selectively inhibits cyclo-oxygenase-2, suggesting its potential as a lead drug for NSAIDs with reduced side effects like gastrointestinal lesions (Taniguchi et al., 1995).

  • Enhancing Aqueous Solubility for Improved Bioavailability : The hydrotropic technique enhances the aqueous solubility of Nimesulide, improving bioavailability and easing drug delivery challenges (Gopaiah, 2018).

  • Effects on Mitochondria and HepG2 Cells : Like its parent drug, 4'-hydroxy nimesulide causes cell death in HepG2 cells by impacting mitochondrial permeability transition and NADPH oxidation (Freitas et al., 2007).

  • Neuroprotection in Ischemic Brain Injury : Nimesulide reduces oxidative stress and reperfusion injury in the brain after ischemic injury, providing neuroprotection with a wide therapeutic window (Candelario-Jalil et al., 2003).

  • Antitumor Activity Against Colorectal Cancer : Hyaluronic acid–nimesulide conjugates show promising antitumor activity against CD44-overexpressing HT-29 colorectal cancer cells in vitro and in vivo (Jian et al., 2017).

  • Pharmacokinetic Properties : Studies have shown that Nimesulide and its 4-hydroxy metabolite have similar pharmacokinetics after single and repeated doses, with no time or dose-dependent effects (Gandini et al., 1991).

  • Neutrophil Chemotaxis and Superoxide Production : Nimesulide reduces neutrophil chemotaxis and superoxide production, contributing to its anti-inflammatory activity (de Mello et al., 1994).

  • Antioxidant Activity : Both Nimesulide and its metabolites exhibit antioxidant activity, with Nimesulide being more active in preventing OH-induced hyaluronic acid depolymerization (Facino et al., 2012).

  • Treatment of Abacterial Prostatovesiculitis : It has been effective in treating abacterial prostatovesiculitis, with significant concentrations in seminal fluid observed at the fourth hour after administration (Canale et al., 2009).

  • Reduced Gastrointestinal Lesions and Renal Function Impact : Nimesulide effectively reduces inflammation and pain without causing gastrointestinal lesions or affecting renal function in animal models (Magni, 2012).

Future Directions

Selective COX-2 inhibitors like Nimesulide should have anti-inflammatory effects devoid of side effects on the kidney and stomach. They may also demonstrate new important therapeutic benefits as anticancer agents as well as help prevent premature labor and even retard the progression of Alzheimer’s disease .

properties

IUPAC Name

N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFQSKAUPPPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148803
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy Nimesulide

CAS RN

109032-22-6
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy Nimesulide
Reactant of Route 2
4'-Hydroxy Nimesulide
Reactant of Route 3
4'-Hydroxy Nimesulide
Reactant of Route 4
Reactant of Route 4
4'-Hydroxy Nimesulide
Reactant of Route 5
Reactant of Route 5
4'-Hydroxy Nimesulide
Reactant of Route 6
Reactant of Route 6
4'-Hydroxy Nimesulide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.